n-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide
Overview
Description
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide is a synthetic organic compound with the molecular formula C18H15ClN2O2 and a molecular weight of 326.78 g/mol . This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide typically involves the following steps:
Bromination of 8-hydroxyquinoline: 8-hydroxyquinoline is brominated using N-bromosuccinimide (NBS) in chloroform to yield 7-bromoquinolin-8-ol.
Reduction and Amination: The brominated product is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl), followed by reduction with sodium dithionite (Na2S2O4) in a mixture of tetrahydrofuran (THF) and water to obtain 5-amino-7-bromoquinolin-8-ol.
Formation of the Final Product: The amino compound is then reacted with phenylacetaldehyde and acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial purposes with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group at the 8-position can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
- N-[(5-chloro-8-hydroxyquinolin-7-yl)[4-(dimethylamino)phenyl]methyl]acetamide
- N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]-2-methylpropanamide
Uniqueness
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical and biological properties.
Biological Activity
N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed overview of its biological activity, including synthesized data, case studies, and research findings.
Structural Characteristics
The compound features a quinoline core, which is known for its diverse pharmacological properties. The presence of a chlorine atom and a hydroxyl group enhances its bioactivity, making it a candidate for further investigation.
Structural Formula:
- Molecular Weight: 326.78 g/mol
- SMILES: CC(=O)NC(C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)Cl
- InChIKey: OGOXQDKTBGYXDB-UHFFFAOYSA-N
Antimicrobial Activity
Research has indicated that compounds related to 8-hydroxyquinoline exhibit significant antimicrobial properties. A study focusing on various derivatives showed that compounds with similar structures have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.
Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
E. coli | 2.33 - 156.47 µM | |
S. aureus | 5.64 - 77.38 µM | |
B. subtilis | 4.69 - 22.9 µM | |
C. albicans | 16.69 - 78.23 µM |
The compound's activity against these microorganisms suggests its potential utility in developing new antimicrobial agents.
Anticancer Activity
Recent studies have explored the anticancer properties of quinoline derivatives, including this compound. Notably, the compound has been investigated for its effects on cancer stem cells and inhibition of pathways associated with tumor growth.
- Gli1 Inhibition: Research indicates that this compound may inhibit the Gli1 pathway, which is crucial in various cancers, including melanoma and triple-negative breast cancer (TNBC). The inhibition of Gli1 significantly reduces self-renewal and growth in vitro and in vivo, enhancing chemosensitivity to existing treatments .
- Cell Line Studies: In vitro studies have demonstrated that compounds similar to this compound can reduce cell viability in cancer cell lines, suggesting their potential as chemotherapeutic agents.
Case Study 1: Antimicrobial Testing
A study conducted on synthesized derivatives of quinoline revealed that this compound exhibited notable antibacterial activity against E. coli and S. aureus with MIC values comparable to standard antibiotics .
Case Study 2: Cancer Cell Line Sensitivity
In an experimental setup involving various cancer cell lines, the compound demonstrated a reduction in cell proliferation rates by inducing apoptosis through the modulation of key signaling pathways associated with cancer progression .
Properties
IUPAC Name |
N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c1-11(22)21-16(12-6-3-2-4-7-12)14-10-15(19)13-8-5-9-20-17(13)18(14)23/h2-10,16,23H,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOXQDKTBGYXDB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C1=CC=CC=C1)C2=CC(=C3C=CC=NC3=C2O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101320680 | |
Record name | N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49644731 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
332939-46-5 | |
Record name | N-[(5-chloro-8-hydroxyquinolin-7-yl)-phenylmethyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101320680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[(5-chloro-8-hydroxyquinolin-7-yl)(phenyl)methyl]acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.